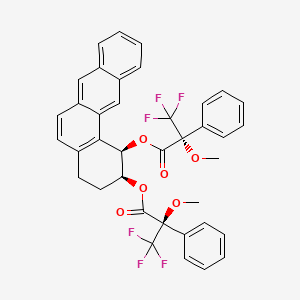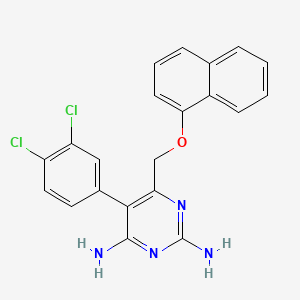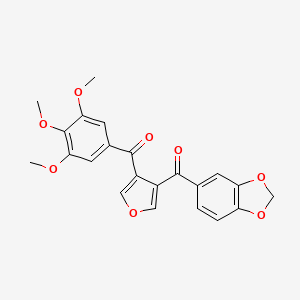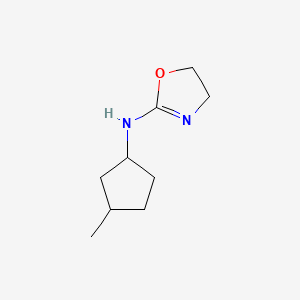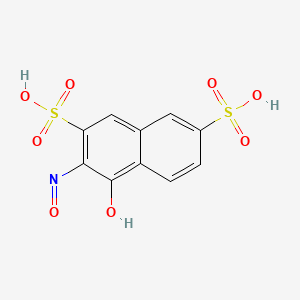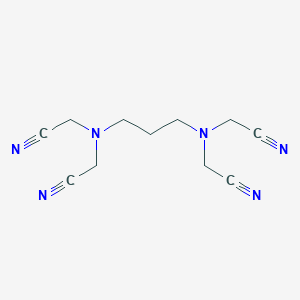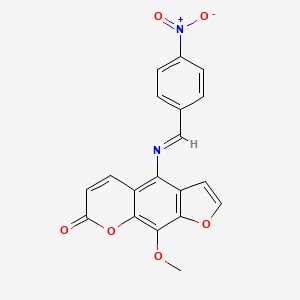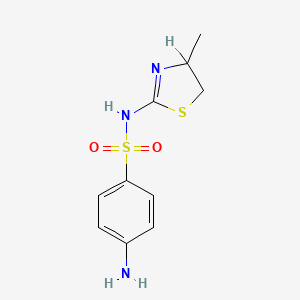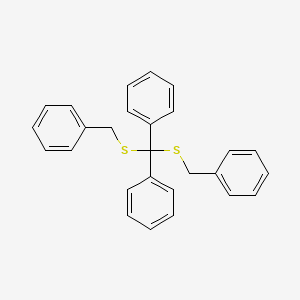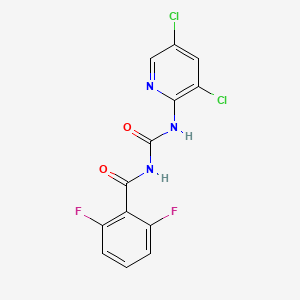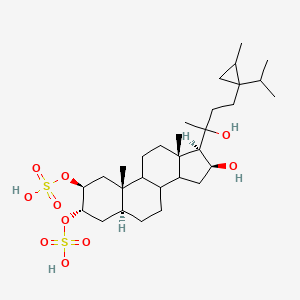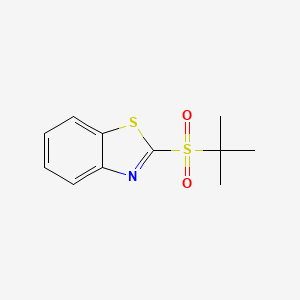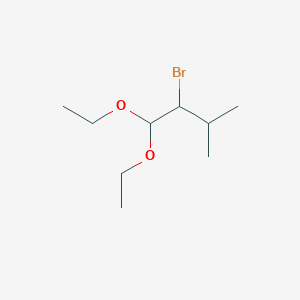
2-Bromo-1,1-diethoxy-3-methylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1,1-diethoxy-3-methylbutane is an organic compound with the molecular formula C9H19BrO2. It is a colorless liquid with a density of 1.171 g/cm³ and a boiling point of 243.4°C at 760 mmHg . This compound is used in various organic synthesis reactions and serves as an intermediate in the production of other chemicals.
Vorbereitungsmethoden
2-Bromo-1,1-diethoxy-3-methylbutane can be synthesized through several methods. One common synthetic route involves the reaction of isovaleraldehyde with ethanol to form 2-ethoxy-3-methylbutanol. This intermediate is then subjected to a bromination reaction using hydrogen bromide to yield this compound . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-Bromo-1,1-diethoxy-3-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions depending on the reagents and conditions used.
Common reagents used in these reactions include sodium ethoxide, potassium tert-butoxide, and various acids and bases. The major products formed depend on the specific reaction conditions but often include substituted alkanes, alkenes, and alcohols.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1,1-diethoxy-3-methylbutane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical compounds, particularly those requiring a brominated intermediate.
Material Science: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-1,1-diethoxy-3-methylbutane involves its ability to act as an electrophile due to the presence of the bromine atom. This makes it reactive towards nucleophiles, facilitating various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, but generally, it interacts with nucleophilic sites on other molecules .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1,1-diethoxy-3-methylbutane can be compared with other similar compounds such as:
1-Bromo-3-methylbutane: Similar in structure but lacks the diethoxy groups, making it less reactive in certain substitution reactions.
2-Bromo-2-methylpropane: Another brominated compound but with a different carbon skeleton, leading to different reactivity and applications.
These comparisons highlight the unique reactivity and applications of this compound, particularly in its ability to participate in a wide range of organic synthesis reactions.
Eigenschaften
CAS-Nummer |
7463-52-7 |
|---|---|
Molekularformel |
C9H19BrO2 |
Molekulargewicht |
239.15 g/mol |
IUPAC-Name |
2-bromo-1,1-diethoxy-3-methylbutane |
InChI |
InChI=1S/C9H19BrO2/c1-5-11-9(12-6-2)8(10)7(3)4/h7-9H,5-6H2,1-4H3 |
InChI-Schlüssel |
KZWWTFUNNWLRME-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C(C(C)C)Br)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


